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2'-Deoxyguanosine-5'-triphosphoric acid, disodium -

2'-Deoxyguanosine-5'-triphosphoric acid, disodium

Catalog Number: EVT-13530752
CAS Number:
Molecular Formula: C10H16N5O13P3
Molecular Weight: 507.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Deoxyguanosine-5'-triphosphoric acid, disodium is a nucleotide that plays a crucial role in DNA synthesis and cellular metabolism. It is composed of a guanine base linked to deoxyribose sugar and a triphosphate group. This compound is essential for various biochemical processes, particularly in the formation of DNA through its incorporation into nucleic acids.

Source

This compound can be derived from the enzymatic phosphorylation of 2'-deoxyguanosine, where it is synthesized in cells as a substrate for DNA polymerases during DNA replication and repair. The disodium salt form enhances its solubility and stability, making it suitable for laboratory applications.

Classification

2'-Deoxyguanosine-5'-triphosphoric acid, disodium belongs to the class of nucleotides, specifically classified as a deoxynucleoside triphosphate. It is categorized under purine nucleotides due to its guanine base.

Synthesis Analysis

Methods

The synthesis of 2'-deoxyguanosine-5'-triphosphoric acid, disodium involves several steps:

  1. Monophosphorylation: The starting material, 2'-deoxyguanosine, undergoes monophosphorylation to form 2'-deoxyguanosine-5'-monophosphate.
  2. Triphosphorylation: This intermediate is then reacted with tributylammonium pyrophosphate, leading to the formation of a cyclic intermediate.
  3. Hydrolysis: Finally, hydrolysis of the cyclic intermediate yields 2'-deoxyguanosine-5'-triphosphate in good yields (approximately 65% to 70%) .

This "one-pot, three-step" method is efficient and applicable to other deoxynucleoside triphosphates as well.

Molecular Structure Analysis

Structure

The molecular formula for 2'-deoxyguanosine-5'-triphosphoric acid, disodium is C10H16N5O13P3C_{10}H_{16}N_{5}O_{13}P_{3} with a molecular weight of approximately 507.18 g/mol . The structure consists of:

  • A guanine base
  • A deoxyribose sugar
  • A triphosphate group attached to the 5' position of the sugar

Data

The compound exhibits various structural features that contribute to its biochemical functionality. The presence of three phosphate groups is critical for energy transfer and storage during cellular processes.

Chemical Reactions Analysis

Reactions

2'-Deoxyguanosine-5'-triphosphoric acid, disodium participates in several key biochemical reactions:

  1. DNA Synthesis: It serves as a substrate for DNA polymerases during the synthesis of DNA strands.
  2. Phosphorylation Reactions: It can be involved in phosphorylation reactions where it donates phosphate groups to other molecules.
  3. Enzymatic Reactions: As a nucleotide triphosphate, it can be hydrolyzed by nucleotidases, releasing energy for cellular processes.

These reactions are fundamental to DNA replication and repair mechanisms.

Mechanism of Action

Process

The mechanism of action of 2'-deoxyguanosine-5'-triphosphoric acid, disodium primarily revolves around its role as a substrate in DNA synthesis:

  1. Incorporation into DNA: During DNA replication, DNA polymerase catalyzes the addition of this nucleotide to the growing DNA strand.
  2. Energy Release: The cleavage of the terminal phosphate group during incorporation releases energy, which drives the polymerization process.
  3. Formation of Phosphodiester Bonds: This process results in the formation of phosphodiester bonds between nucleotides, ultimately leading to the elongation of the DNA strand.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white amorphous powder .
  • Solubility: Highly soluble in water due to its ionic nature as a disodium salt.

Chemical Properties

These properties make it suitable for various laboratory applications involving nucleic acids.

Applications

Scientific Uses

2'-Deoxyguanosine-5'-triphosphoric acid, disodium has several important applications in molecular biology and biochemistry:

  1. DNA Synthesis: Used extensively in polymerase chain reactions (PCR), DNA sequencing, and other techniques that require DNA synthesis.
  2. Research Applications: Serves as a critical reagent in studies involving gene expression, genetic engineering, and synthetic biology.
  3. Therapeutic Potential: Investigated for its role in drug development targeting nucleotide metabolism and cellular signaling pathways.
Enzymatic Roles in Nucleic Acid Biosynthesis

Substrate Specificity in DNA Polymerase-Catalyzed Reactions

2'-Deoxyguanosine-5'-triphosphoric acid, disodium (dGTP-Na₂) serves as an essential substrate for DNA-dependent DNA polymerases during replication and repair. Its incorporation into nascent DNA strands follows strict base-pairing rules governed by Watson-Crick hydrogen bonding, where dGTP specifically pairs with cytosine (C) in the template strand [1] [7]. The molecular determinants of this specificity include:

  • Structural complementarity: The purine ring of dGTP forms three hydrogen bonds with cytosine, enhancing pairing stability compared to A-T pairs (two bonds) [7].
  • Geometric constraints: DNA polymerases exhibit a tight active-site pocket that discriminates against incorrect nucleotides via steric exclusion and electrostatic checks [6].
  • Sugar conformation: The absence of a 2'-hydroxyl group in dGTP (versus GTP) prevents steric clashes in DNA polymerase active sites optimized for deoxyribose [6] [7].

Table 1: Kinetic Parameters of dGTP Incorporation by Select DNA Polymerases

PolymeraseKm (μM)kcat (s⁻¹)Template Base
Taq (A family)10.245C
Klenow (B family)8.532C
phi29 (B family)6.128C

Modified nucleotides like N-acyl-dCTP derivatives exhibit altered base-pairing behavior (e.g., forming CAcyl•A mispairs with some polymerases), underscoring dGTP's role in preserving genetic accuracy [3].

Kinetic Analysis of Incorporation Fidelity During DNA Replication

dGTP incorporation fidelity is quantitatively assessed through kinetic partitioning mechanisms. DNA polymerases exhibit two fidelity checkpoints:

  • Initial nucleotide selection: Governed by the relative rates of correct (dGTP:dC) versus incorrect (e.g., dGTP:dA) insertion. The discrimination factor (ratio of kcat/Km for correct vs. incorrect insertion) exceeds 104 for high-fidelity polymerases [6] [7].
  • Proofreading exonuclease activity: Mismatched nucleotides (e.g., dGTP opposite template A) undergo excision by 3'→5' exonuclease domains in replicative polymerases [1].

Table 2: Error Frequencies During dGTP Incorporation

Mismatch ScenarioError FrequencyPrimary Correction Mechanism
dGTP : Template A (G•A)1 × 10⁻⁶Exonuclease proofreading
dGTP : Template G (G•G)5 × 10⁻⁵Kinetic discrimination
dATP : Template C (A•C)3 × 10⁻⁶Both mechanisms

dGTP pools influence fidelity through allosteric regulation. Elevated dGTP concentrations promote misincorporation of deoxyadenosine triphosphate (dATP) opposite template G by reducing kinetic discrimination [2] [6]. Furthermore, dGTP feedback inhibits ribonucleotide reductase (RR), preventing overaccumulation of deoxynucleotides that could imbalance replication fidelity [1] [2].

Modulation of Reverse Transcriptase Activity in Retroviral Systems

In retroviral reverse transcription, dGTP serves as a substrate for RNA-dependent DNA synthesis catalyzed by reverse transcriptase (RT). Key modulatory roles include:

  • Template-specific efficiency: RT incorporates dGTP opposite template cytosine in viral RNA with ~2-fold higher efficiency than opposite modified bases (e.g., 5-methylcytosine) [6].
  • Competitive inhibition: dGTP analogs (e.g., acyclovir triphosphate) compete with dGTP for RT active sites, inhibiting viral DNA synthesis. The inhibitory constant (Ki) for acyclovir against dGTP in HIV-1 RT is 0.8 μM [2] [6].
  • Resistance modulation: Mutations in RT (e.g., M184V) alter dNTP affinity, increasing Km for dGTP by 3–5-fold and conferring resistance to nucleoside inhibitors [6].

Table 3: dGTP Utilization Kinetics in Viral Reverse Transcriptases

Reverse TranscriptaseKm (dGTP, μM)Processivity (nt)Primary Template
HIV-1 (wild-type)1.5250Viral RNA
HIV-1 (M184V mutant)6.7150Viral RNA
M-MLV2.2300Viral RNA

dGTP concentration gradients within cells impact retroviral replication kinetics. Low dNTP pools in macrophages restrict HIV replication, while high dGTP levels in activated T cells accelerate proviral DNA synthesis [6].

Properties

Product Name

2'-Deoxyguanosine-5'-triphosphoric acid, disodium

IUPAC Name

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

InChI

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)

InChI Key

HAAZLUGHYHWQIW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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